



Standard Operating Procedure for BTAMB Handling

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Compound of Interest		
Compound Name:	BTAMB	
Cat. No.:	B1217279	Get Quote

Compound Name: N-(biphenyl-4-yl)-2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzamide (**BTAMB**)

CAS Number: Not readily available. **BTAMB** is a research chemical and may not have a registered CAS number.

Molecular Formula: C28H19N3O5

Molecular Weight: 489.47 g/mol

Description: **BTAMB** is a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis.[1] [2][3] By inhibiting VDAC1, **BTAMB** can prevent the oligomerization of VDAC1, a critical step in the mitochondrial-mediated apoptosis pathway.[4][5][6] This inhibitory action helps to protect against mitochondrial dysfunction.[4]

Safety Precautions

Hazard Identification:

- Acute Toxicity: Harmful if swallowed.
- Skin Irritation: May cause skin irritation.[7]
- Eye Irritation: May cause serious eye irritation.[7]



- Respiratory Irritation: May cause respiratory irritation.[7]
- Mutagenicity: Suspected of causing genetic defects.

Personal Protective Equipment (PPE):

- Gloves: Wear appropriate chemical-resistant gloves.
- Eye Protection: Use safety glasses with side shields or goggles.[8]
- Lab Coat: A standard laboratory coat should be worn.
- Respiratory Protection: If working with the powder form and there is a risk of inhalation, use a NIOSH-approved respirator.

Handling:

- Avoid contact with skin and eyes.[8]
- Do not breathe dust.[8]
- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wash hands thoroughly after handling.

First Aid Measures:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Storage and Stability



- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[7]
- Stability: Stable under recommended storage conditions.
- Incompatible Materials: Strong oxidizing agents.[8]

Solution Preparation

Solubility:

BTAMB is soluble in organic solvents such as DMSO.

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):

- Weigh the required amount of BTAMB powder using a calibrated analytical balance in a chemical fume hood.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.89 mg of BTAMB in 1 mL of DMSO.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Application Notes: VDAC1 Inhibition and Apoptosis Studies

BTAMB is a valuable tool for studying the role of VDAC1 in cellular processes, particularly in apoptosis.[1][2][3] VDAC1 is a key regulator of mitochondrial function and is involved in the release of pro-apoptotic factors from the mitochondria.[9][10][11] Inhibition of VDAC1 by **BTAMB** can block the apoptotic cascade.[4][5][6]

Key Applications:

- Studying the role of VDAC1 in mitochondria-mediated apoptosis.[1][3]
- Investigating the effects of VDAC1 inhibition on cell viability and proliferation.



 Exploring the therapeutic potential of VDAC1 inhibitors in diseases associated with excessive apoptosis, such as neurodegenerative disorders.[4]

Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
VBIT-4 (a VDAC1 inhibitor similar to BTAMB) Concentration for	10 μΜ	HEK-293 cells	[4]
Inhibition of VDAC1 Oligomerization			
VBIT-4 Kd for VDAC1	17 μΜ	In vitro	[12]
AKOS-22 (a VDAC1 inhibitor) Kd for VDAC1	15.4 μΜ	In vitro	[12]
VBIT-3 Kd for VDAC1	31.3 μΜ	In vitro	[12]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **BTAMB** on cell viability.[13][14][15]

Materials:

- Cells of interest
- BTAMB stock solution
- · Complete cell culture medium
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][16]
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 10⁴-10⁵ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **BTAMB** (e.g., 0.1, 1, 10, 25, 50 μ M) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
- After the treatment period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[14][16]
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[16]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[13]
- Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][18] [19][20][21]

Materials:

- Treated and untreated cell lysates
- Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[17][21]
- Assay buffer
- 96-well plate (black plate for fluorescent assay)



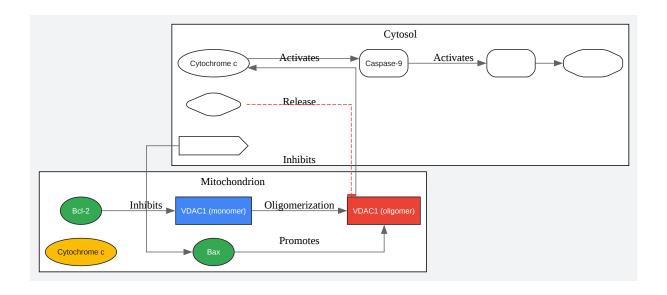
Microplate reader (spectrophotometer or fluorometer)

Procedure:

- Induce apoptosis in cells by treating with an appropriate stimulus in the presence and absence of BTAMB.
- Lyse the cells using a lysis buffer and determine the protein concentration of the lysates.[19]
- In a 96-well plate, add 50-200 µg of protein from each cell lysate.[19]
- Add the caspase-3 substrate and assay buffer to each well.
- Incubate the plate at 37°C for 1-2 hours.[17][19]
- Measure the absorbance at 405 nm (for pNA substrate) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for AMC substrate).[17][21]
- The fold increase in caspase-3 activity can be determined by comparing the results from treated and untreated samples.[17]

Visualizations VDAC1-Mediated Apoptosis Signaling Pathway



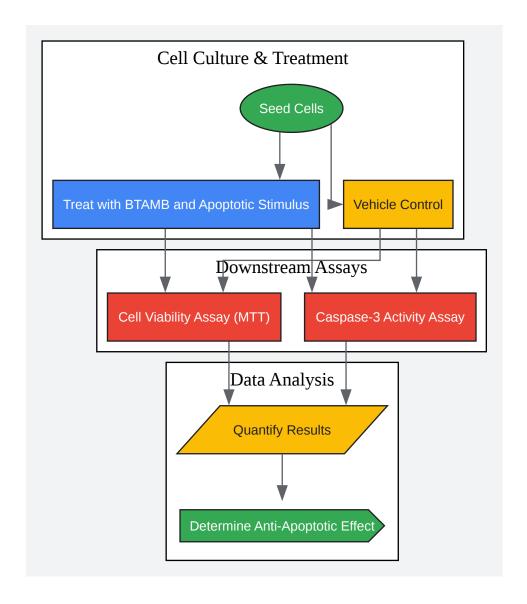


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Caption: VDAC1's role in apoptosis and BTAMB's inhibitory action.

Experimental Workflow for Assessing BTAMB's Anti-Apoptotic Effect





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Caption: Workflow for evaluating **BTAMB**'s anti-apoptotic activity.

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Methodological & Application





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